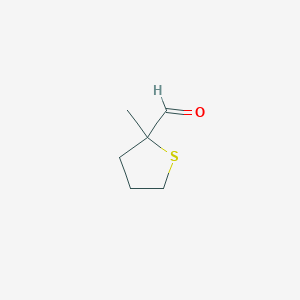

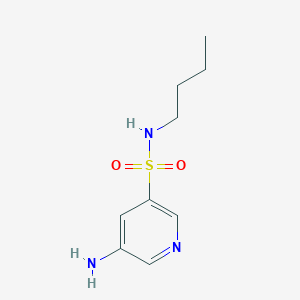

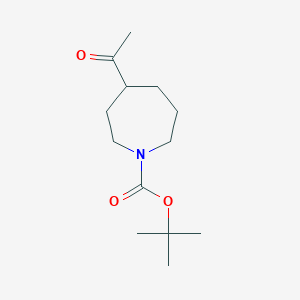

![molecular formula C8H12N2 B1380410 6-Azaspiro[2.5]octane-1-carbonitrile CAS No. 1541978-03-3](/img/structure/B1380410.png)

6-Azaspiro[2.5]octane-1-carbonitrile

Overview

Description

“6-Azaspiro[2.5]octane-1-carbonitrile” is a chemical compound with the CAS Number: 1541978-03-3 . It has a molecular weight of 136.2 . The IUPAC name for this compound is also "6-azaspiro[2.5]octane-1-carbonitrile" .

Molecular Structure Analysis

The InChI code for “6-Azaspiro[2.5]octane-1-carbonitrile” is 1S/C8H12N2/c9-6-7-5-8(7)1-3-10-4-2-8/h7,10H,1-5H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“6-Azaspiro[2.5]octane-1-carbonitrile” is a solid . The compound originates from UA .Scientific Research Applications

Comprehensive Analysis of 6-Azaspiro[2.5]octane-1-carbonitrile Applications

Pharmaceutical Research: 6-Azaspiro[2.5]octane-1-carbonitrile is a compound of interest in the development of new pharmaceuticals. Its unique structure has been utilized in the synthesis of GLP-1 agonists , which are drugs that can enhance the secretion of insulin and are used in the treatment of type 2 diabetes . The spirocyclic nature of the compound provides a scaffold that can interact with biological targets in a highly specific manner, leading to the development of drugs with fewer side effects.

Safety and Hazards

The safety information for “6-Azaspiro[2.5]octane-1-carbonitrile hydrochloride” (a related compound) indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .

Mechanism of Action

Target of Action

The primary target of 6-Azaspiro[2.5]octane-1-carbonitrile is the human glucagon-like peptide-1 (GLP-1) receptor . The GLP-1 receptor plays a crucial role in regulating insulin release, lowering plasma glucose levels, delaying gastric emptying, increasing satiety, suppressing food intake, and promoting weight loss in humans .

Mode of Action

6-Azaspiro[2.5]octane-1-carbonitrile acts as a small molecule agonist of the GLP-1 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the GLP-1 receptor, activating it and stimulating a series of biochemical reactions .

Biochemical Pathways

Upon activation of the GLP-1 receptor, a series of downstream effects are triggered. These include the stimulation of insulin release, reduction of plasma glucose levels, delay of gastric emptying, increase in satiety, suppression of food intake, and promotion of weight loss . The exact biochemical pathways involved are complex and may vary depending on the specific physiological context.

Result of Action

The activation of the GLP-1 receptor by 6-Azaspiro[2.5]octane-1-carbonitrile leads to several molecular and cellular effects. These include the stimulation of insulin release, reduction of plasma glucose levels, delay of gastric emptying, increase in satiety, suppression of food intake, and promotion of weight loss . These effects make it a potential therapeutic agent for conditions such as type 2 diabetes mellitus and obesity .

properties

IUPAC Name |

6-azaspiro[2.5]octane-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-6-7-5-8(7)1-3-10-4-2-8/h7,10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZWRHROKXGPPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CC2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid](/img/structure/B1380332.png)

![Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate](/img/structure/B1380333.png)

![[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine](/img/structure/B1380344.png)

![2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1380350.png)